1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Beschreibung
This compound features a piperidine-4-carboxamide core linked via an ethylphenoxy bridge to a 3-hydroxyphenyl group substituted with a 4-(3,4-dimethoxyphenyl)-5-methylpyrazole moiety. Its molecular formula is C₂₆H₃₂N₄O₄, with an average mass of 464.566 Da and a monoisotopic mass of 464.242356 Da . The structural complexity arises from the integration of multiple pharmacophoric elements:
- 3,4-Dimethoxyphenylpyrazole: Imparts electron-rich aromaticity and steric bulk.
- 3-Hydroxyphenoxyethyl linker: Balances polarity and conformational flexibility.
The compound is investigated for therapeutic applications in cancer and inflammatory diseases, leveraging its interaction with biological targets like kinases or GPCRs .
Eigenschaften
CAS-Nummer |
1093065-83-8 |
|---|---|
Molekularformel |
C26H32N4O5 |
Molekulargewicht |
480.6g/mol |
IUPAC-Name |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29) |
InChI-Schlüssel |
LPPUETFXOQEYKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Heller One-Pot Pyrazole Formation
The pyrazole ring is synthesized via a modified Heller method (Scheme 1):
-
Starting Material : 3-Benzoylpropionic acid derivatives (e.g., 11a–e ) are condensed with hydrazine monohydrate.
-
Cyclization : In situ generation of 1,3-diketone intermediates using carbonyldiimidazole (CDI) or acid chlorides, followed by cyclization with hydrazine.
-
Substituent Introduction : The 3,4-dimethoxyphenyl and methyl groups are introduced via Suzuki coupling or Friedel-Crafts alkylation prior to cyclization.
Typical Conditions :
Phenoxyethyl-Piperidine Carboxamide Synthesis
Piperidine-4-carboxamide Preparation
-
Carboxamide Formation : Piperidine-4-carboxylic acid is reacted with thionyl chloride to form the acyl chloride, followed by treatment with ammonium hydroxide.
-
Ethoxyethyl Linker : Bromoethylpiperidine is coupled to 3-hydroxy-4-iodophenol via Williamson ether synthesis (K₂CO₃, DMF, 60°C).
Key Intermediate :
Fragment Coupling and Final Assembly
Palladium-Catalyzed Cross-Coupling
The pyrazole core (bearing a bromine at position 4) is coupled to the phenoxyethyl-piperidine fragment using a Suzuki-Miyaura reaction:
Conditions :
Deprotection and Final Modification
-
Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl protecting groups on the phenyl ring (0°C to RT, 2 h).
-
Carboxamide Stabilization : Recrystallization from ethanol/water (1:3) enhances purity.
Alternative Synthetic Routes
Patent-Based Alkylation Strategy
A patent route (US20110137040A1) avoids corrosive reagents by:
-
Reacting 3,4-diarylpyrazole with alkylisothiocyanate in ethanol to form carbothioamide.
-
Alkylation with methyl iodide/K₂CO₃.
-
Amination with NH₃/MeOH to yield carboxamide.
Advantages :
Optimization and Scalability
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenoxy ring can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products include derivatives with different functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide have shown the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that the compound effectively reduced cell viability in breast cancer cells by modulating apoptotic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory mediators, making it a potential candidate for treating conditions like arthritis and other inflammatory diseases. The structure allows for interactions with COX enzymes, which are critical in the inflammatory response .
Neuroprotective Potential
Given the structural features of the compound, it has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceuticals, researchers tested a series of pyrazole derivatives on various cancer cell lines. The results demonstrated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against breast and prostate cancer cells .
Case Study 2: Anti-inflammatory Activity
A clinical trial assessed the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis. Results indicated significant reductions in inflammatory markers after treatment with compounds structurally similar to this compound .
Wirkmechanismus
The mechanism of action of 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Uniqueness
The target compound’s 3,4-dimethoxyphenyl and 5-methylpyrazole groups confer distinct advantages:
Enhanced Binding Affinity : The dual methoxy groups provide optimal electron density for aromatic stacking with kinase ATP-binding pockets.
Selectivity : The methylpyrazole minimizes off-target interactions compared to unsubstituted pyrazoles in Compound A.
Metabolic Stability : Methyl substitution on pyrazole reduces oxidative metabolism, prolonging half-life .
In contrast, analogues like Compound B (thiazole core) or Compound C (chlorobenzyl) prioritize different pharmacokinetic profiles, highlighting the target compound’s balance between potency and drug-like properties.
Biologische Aktivität
The compound 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors through various organic reactions. The general synthetic pathway may include:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds to form the pyrazole core.
- Piperidine Derivation : The piperidine ring is introduced via cyclization reactions involving amines and carbonyls.
- Final Coupling : The final product is obtained through coupling reactions that link the piperidine moiety with the pyrazole and hydroxyphenoxy groups.
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:
- NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds similar in structure can inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses. This inhibition potentially leads to reduced IL-1β release and pyroptotic cell death in macrophages .
- Prostaglandin Synthase Inhibition : Docking studies suggest that this compound may interact with human prostaglandin reductase (PTGR2), indicating a possible role in modulating prostaglandin synthesis, which is vital in inflammation and pain pathways .
In Vitro Studies
In vitro evaluations have demonstrated the compound's effectiveness against various cell lines:
- Cell Viability Assays : The compound has been tested for cytotoxic effects on cancer cell lines, showing selective toxicity while sparing normal cells.
- Inflammatory Response Modulation : It has been shown to reduce markers of inflammation in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies
- NLRP3 Inflammasome Study :
- Prostaglandin D Synthase Inhibition :
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrazole core via condensation of substituted hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2 : Functionalization of the piperidine-carboxamide moiety using carbodiimide-mediated coupling reactions (e.g., EDC/HOBt in dichloromethane) .
- Step 3 : Etherification of the phenolic hydroxyl group with a bromoethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Optimization : Use design of experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs can identify critical parameters for yield improvement .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyrazole and piperidine rings. For example, the 3,4-dimethoxyphenyl group shows distinct aromatic proton splitting (~6.8–7.2 ppm) and methoxy singlet peaks (~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the loss of the carboxamide group (-CONH₂, ~44 Da) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the piperidine-4-carboxamide moiety .
Advanced Research Questions
Q. How can computational chemistry guide the design of analogs with improved target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s pyrazole-piperidine scaffold and target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the 3,4-dimethoxyphenyl ring .
- Quantum Mechanical Calculations : Assess electron density distribution to predict reactivity at the 5-methylpyrazole position, which may influence metabolic stability .
- MD Simulations : Run 100-ns simulations to evaluate conformational stability of the phenoxyethyl linker in aqueous environments .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsomal stability to identify bioavailability limitations. For instance, the 3-hydroxyphenoxy group may undergo rapid glucuronidation .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination of the piperidine ring) can block oxidative degradation .
- Tissue Distribution Studies : Employ radiolabeled analogs (e.g., -carboxamide) to quantify accumulation in target organs vs. off-target tissues .
Q. How can structure–activity relationship (SAR) studies prioritize derivatives for further testing?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied substituents on the pyrazole ring (e.g., -CF₃, -CN) to assess electronic effects .
- Alternative linkers (e.g., replacing the ethylphenoxy group with a thioether or amide) .
- Bioassay Tiering :
Primary Screen : Measure IC₅₀ against target enzymes (e.g., COX-2 or PDE4) .
Secondary Screen : Evaluate selectivity via panel assays (e.g., 100-kinase profiling) .
Tertiary Validation : Use CRISPR-edited cell lines to confirm on-target effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities across studies?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (e.g., Tris vs. HEPES) and detection methods (e.g., fluorescence polarization vs. SPR). The carboxamide’s ionization state (pH-dependent) may alter binding kinetics .
- Control Benchmarking : Include reference compounds (e.g., SR141716 for cannabinoid receptor studies) to normalize inter-lab variability .
- Meta-Analysis : Apply multivariate regression to published datasets, weighting results by experimental rigor (e.g., sample size, blinding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
